4-(1H-pyrrol-3-yl)butan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14N2 |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4-(1H-pyrrol-3-yl)butan-1-amine |
InChI |
InChI=1S/C8H14N2/c9-5-2-1-3-8-4-6-10-7-8/h4,6-7,10H,1-3,5,9H2 |
InChI Key |
IBLCDYSXSKPLRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C1CCCCN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 1h Pyrrol 3 Yl Butan 1 Amine and Its Analogues
Direct Pyrrole (B145914) Annulation Strategies Utilizing Butylamine (B146782) Derivatives
These methods construct the pyrrole ring from acyclic precursors in a single or multi-step sequence, where one of the components is a derivative of butylamine, aiming to install the side chain during the ring-forming process itself.
The Paal-Knorr synthesis, first reported in 1884, is a cornerstone method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). wikipedia.org The reaction typically proceeds under acidic conditions. The mechanism involves the formation of a hemiaminal upon attack of the amine on a protonated carbonyl, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org
While versatile, the classic Paal-Knorr reaction often requires harsh conditions, such as prolonged heating in acid, which can be detrimental to sensitive functional groups. researchgate.net To circumvent this, numerous modifications have been developed, including the use of milder catalysts like L-proline, bismuth nitrate, or iron(III) chloride, and alternative reaction media. researchgate.netrsc.orgorganic-chemistry.org For the synthesis of a 3-substituted pyrrole like the target compound, the strategy would involve the reaction of an appropriately substituted 1,4-dicarbonyl with an amine. A potential, albeit challenging, precursor for the target compound could be a succinaldehyde (B1195056) derivative bearing the desired side-chain precursor at the C2 position, which would become the C3 position of the pyrrole. A more direct approach involves using a 1,4-dicarbonyl surrogate, such as 2,5-dimethoxytetrahydrofuran, reacting with a primary amine that carries the desired functionality, for example, a protected 4-aminobutanol, which would later be converted to the final amine.
The versatility of the Paal-Knorr reaction is demonstrated by its ability to accommodate a wide variety of amines and dicarbonyls to produce a diverse array of substituted pyrroles.
Table 1: Examples of Paal-Knorr Synthesis of Substituted Pyrroles
| 1,4-Dicarbonyl Precursor | Amine | Catalyst/Conditions | Product | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| 2,5-Hexanedione | Aniline | L-proline, EtOH, reflux | 1-phenyl-2,5-dimethyl-1H-pyrrole | 95 | rsc.org |
| 2,5-Hexanedione | Benzylamine | Bismuth nitrate, microwave, solvent-free | 1-benzyl-2,5-dimethyl-1H-pyrrole | 92 | researchgate.net |
| 2,5-Dimethoxytetrahydrofuran | Sulfamethoxazole | FeCl₃, H₂O, 25 °C | N-substituted pyrrole | 95 | organic-chemistry.org |
This table is interactive and can be sorted by column.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation, offer a highly efficient and atom-economical route to complex molecules like polysubstituted pyrroles. bohrium.comrsc.org These reactions are exceptionally valuable for creating molecular diversity and are well-suited for combinatorial chemistry and drug discovery. bohrium.com
Several MCRs can be employed for pyrrole synthesis, including those based on isonitriles, such as the Van Leusen [3+2] cycloaddition. bohrium.comnih.gov In the Van Leusen reaction, tosylmethyl isocyanide (TosMIC) reacts with an activated alkene (a Michael acceptor) in the presence of a base to form the pyrrole ring. nih.gov To synthesize a 3-substituted pyrrole, one could react an α,β-unsaturated ketone or ester with TosMIC. For a molecule like 4-(1H-pyrrol-3-yl)butan-1-amine, a hypothetical MCR could involve the reaction of TosMIC with an unsaturated precursor containing the protected butanamine chain.
Another powerful MCR approach involves the reaction of primary amines, diketene, and nitrostyrene (B7858105), which proceeds under mild, neutral conditions to yield highly functionalized pyrrole-3-carboxamide derivatives in high yields. organic-chemistry.org The diversity of available MCRs provides a flexible platform for the synthesis of a wide range of pyrrole analogues. orientjchem.orgrsc.org
Table 2: Overview of Multi-Component Reactions for Pyrrole Synthesis
| Reaction Type | Key Components | General Product Structure | Reference(s) |
|---|---|---|---|
| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), α,β-Unsaturated carbonyl/ester, Base | 3,4-Disubstituted Pyrroles | nih.gov |
| Hantzsch-type | 1,3-Dicarbonyl compound, Aldehyde, Amine | 1,2,3,5-Tetrasubstituted Pyrroles | bohrium.com |
| Four-Component | Two different primary amines, Diketene, Nitrostyrene | Polysubstituted Pyrrole-3-carboxamides | organic-chemistry.org |
This table is interactive and can be sorted by column.
Transition metal catalysis has revolutionized organic synthesis, and the formation of heterocyclic rings is no exception. Dehydrogenative coupling, an atom-economic process, allows for the synthesis of pyrroles from simple, readily available starting materials like alcohols and amino alcohols. acs.orgnih.gov Ruthenium and iridium pincer complexes have proven to be effective catalysts for this transformation, which proceeds via an acceptorless dehydrogenation mechanism. organic-chemistry.orgacs.orgnih.gov For instance, a β-amino alcohol can be coupled with a secondary alcohol to directly form a substituted pyrrole. nih.gov
Another strategy involves the transition metal-catalyzed reaction of dienyl azides. Catalysts such as zinc iodide (ZnI₂) or rhodium complexes can efficiently convert dienyl azides into 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature, tolerating a variety of functional groups. organic-chemistry.org These methods provide mild and efficient pathways to the pyrrole core.
Table 3: Examples of Transition Metal-Catalyzed Pyrrole Annulation
| Catalyst System | Substrates | Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| PNN-Ru Pincer Complex | β-Aminoalcohol, Secondary alcohol | Toluene, 110 °C | Substituted Pyrroles | nih.gov |
| PNP-Ir Pincer Complex | Secondary alcohol, β-Amino alcohol | Toluene, reflux | Substituted Pyrroles | acs.org |
| ZnI₂ or Rh₂(O₂CC₃F₇)₄ | Dienyl azides | Room Temperature | 2,5-Disubstituted or 2,4,5-Trisubstituted Pyrroles | organic-chemistry.org |
This table is interactive and can be sorted by column.
Functional Group Interconversion on Pre-formed Pyrrole Scaffolds
An alternative and often more practical approach involves the synthesis of a pyrrole ring with a suitable functional group at the C3 position, which is then chemically modified to install the desired butanamine side chain. This strategy leverages the known chemistry of functional group interconversions (FGI). solubilityofthings.comub.eduimperial.ac.uk
Reductive amination is a powerful and widely used method for forming C-N bonds and synthesizing amines. acs.org The reaction involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine source (such as ammonia, a primary, or secondary amine) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. acs.orgyoutube.com
To synthesize this compound, this strategy would commence with a pyrrole precursor bearing a carbonyl group at the terminus of a four-carbon chain attached to the C3 position, such as 4-(1H-pyrrol-3-yl)-4-oxobutanal or a related keto-acid or ester. This carbonyl group can then undergo reductive amination using ammonia and a suitable reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation) to furnish the target primary amine. acs.orgyoutube.com An acid-catalyzed intermolecular redox amination using 3-pyrroline (B95000) has also been reported as a method to form N-alkyl pyrroles, avoiding the need for external reducing agents. nih.gov
Table 4: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Substrates | Key Features | Reference(s) |
|---|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Mild; effective at acidic to neutral pH; selective for iminium ions over carbonyls. | acs.org |
| Sodium Triacetoxyborohydride (STAB) | Aldehydes, Ketones | Mild, non-toxic; particularly effective for aldehydes; does not require pH control. | acs.org |
| Hydrogen (H₂) with Metal Catalyst (Pd, Pt, Ni) | Aldehydes, Ketones, Imines | "Green" reagent; can sometimes lead to over-reduction or side reactions depending on the substrate. | acs.orgyoutube.com |
This table is interactive and can be sorted by column.
Modern palladium-catalyzed cross-coupling and C-H functionalization reactions have become indispensable tools for the selective modification of heterocyclic cores. acs.org For the synthesis of β-substituted pyrroles, controlling regioselectivity is paramount. The introduction of a large, sterically demanding protecting group on the pyrrole nitrogen, such as a triisopropylsilyl (TIPS) group, can effectively block the reactive C2/C5 positions and direct metalation and subsequent functionalization to the C3 position. acs.orgjohnshopkins.edu
Using this principle, a C3-lithiated or C3-borylated pyrrole could be coupled with a suitable electrophile containing the four-carbon chain with a protected amine. More advanced are direct C-H activation/functionalization methods. acs.orgnih.gov A palladium catalyst can mediate the direct coupling of a C-H bond at the C3 position of a protected pyrrole with an alkyl halide, such as a 4-halobutan-1-amine derivative. nih.gov This approach avoids the pre-functionalization of the pyrrole ring, making it more step-economical.
Dehydrogenative coupling is another innovative strategy where a C-H bond on the pyrrole is directly coupled with a C-H bond of a suitable partner, catalyzed by a transition metal. rsc.org This method represents a highly efficient and environmentally benign way to form C-C bonds.
Table 5: Examples of Palladium-Catalyzed C3-Functionalization of Pyrroles
| Pyrrole Substrate | Coupling Partner/Reaction | Pd-Catalyst/Ligand | Key Outcome | Reference(s) |
|---|---|---|---|---|
| N-TIPS-pyrrole | Alkenes | Pd(OAc)₂, O₂ | C3-alkenylation | acs.org |
| N-H, N-Me, N-Boc pyrroles | Aryl chlorides | Pd(OAc)₂, 2-(dicyclohexylphosphino)-biphenyl | C2-arylation | acs.org |
| N-TIPS-3-bromo-pyrrole | Various electrophiles | via halogen-metal exchange (n-BuLi) then reaction | C3-functionalization | johnshopkins.eduacs.org |
| Electron-deficient pyrroles | Alkyl iodides | Pd(OAc)₂, norbornene | Selective C5 alkylation | nih.gov |
This table is interactive and can besorted by column.
Optimization of Reaction Conditions and Yields
The successful synthesis of functionalized pyrroles hinges on the careful optimization of reaction parameters. Factors such as reactant ratios, temperature, reaction time, and the choice of catalyst and solvent can dramatically influence the yield and purity of the final product. Multicomponent reactions (MCRs), which form multiple bonds in a single operation, are particularly effective for building complex molecules like substituted pyrroles.
For instance, in the synthesis of highly functionalized pyrrole-3-carboxamide derivatives through a four-component reaction, the process proceeds efficiently under neutral conditions without the need for specific activators or catalysts, yielding products in the range of 80–90%. rsc.org Similarly, the synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol analogues from L-tryptophan under solvent-free conditions highlights the impact of temperature, with higher temperatures being necessary to drive the reaction to completion, yielding products in the 15-45% range. acs.org
In catalyst-driven processes, such as the AlCl₃-catalyzed alkylation of pyrrole with chalcone (B49325), the stoichiometry of the reactants is a critical parameter for selectivity. A high molar ratio of pyrrole to chalcone (e.g., 8:1) favors the formation of the 2-alkylpyrrole, whereas a lower ratio (e.g., 1:3) leads to the 2,5-dialkylpyrrole as the main product. tandfonline.com
The following table summarizes the optimization of conditions for different pyrrole synthesis methodologies.
Table 1: Optimization of Reaction Conditions for Pyrrole Synthesis| Reaction Type | Key Optimization Parameters | Typical Yields | Reference |
|---|---|---|---|
| Four-Component Pyrrole Synthesis | Neutral conditions, no catalyst | 80-90% | rsc.org |
| AlCl₃-Catalyzed C-alkylation | Reactant ratio (pyrrole:chalcone) | Good | tandfonline.com |
| Solvent-free Pyrrol-3-ol Synthesis | Elevated temperature | 15-45% | acs.org |
| Paal-Knorr Reaction (Heterogeneous) | Catalyst (CATAPAL 200), 60°C | 68-97% | mdpi.com |
Solvent Effects and Green Chemistry Considerations
The principles of green chemistry are increasingly guiding the development of synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. wikipedia.org A primary focus in this area is the replacement of volatile and toxic organic solvents. organic-chemistry.org
Solvent-free reactions represent an ideal green chemistry approach. wikipedia.org An example is the three-component synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol derivatives, which proceeds without a solvent, thereby reducing environmental impact and simplifying product work-up. acs.org The Paal-Knorr synthesis of N-substituted pyrroles can also be performed under solvent-free conditions using a recyclable heterogeneous alumina (B75360) catalyst (CATAPAL 200), which is notable for its low cost, operational simplicity, and high yields (68-97%). mdpi.com
Water is another green solvent alternative. An economical and practical Paal-Knorr condensation to form N-substituted pyrroles has been demonstrated in water using a catalytic amount of iron(III) chloride, proceeding under very mild conditions with good to excellent yields. organic-chemistry.org When traditional organic solvents are necessary, the trend is moving towards more environmentally benign options. organic-chemistry.org
Multicomponent reactions (MCRs) inherently align with green chemistry principles by maximizing atom economy and reducing the number of synthetic steps, which in turn minimizes waste generation and resource consumption. wikipedia.org The one-pot, four-component synthesis of pyrrole-3-carboxamides is a prime example of such an efficient and waste-reducing strategy. rsc.org
**2.3.2. Catalyst Selection and Loading (e.g., Zn(OTf)₂, AlCl₃, Cu(OTf)₂) **
The choice of catalyst is pivotal in modern organic synthesis, enabling reactions that would otherwise be unfeasible and steering them towards desired products with high selectivity. Lewis acid catalysts are frequently employed in the synthesis of pyrroles and related heterocycles.
Aluminum Chloride (AlCl₃) is a powerful and effective Lewis acid catalyst used for various organic transformations, including the C-alkylation of pyrroles. tandfonline.com In the reaction between pyrrole and chalcones, a catalytic amount of AlCl₃ (10 mol%) efficiently promotes the formation of 2-alkyl and 2,5-dialkyl pyrroles at room temperature. tandfonline.com AlCl₃ has also been used to catalyze the benzoylation of pyrrole derivatives, demonstrating its utility in forming C-C bonds at the pyrrole core. tandfonline.com
Copper(II) Triflate (Cu(OTf)₂) has emerged as a significant catalyst due to its dual activity as a metal catalyst and a potent Lewis acid. researchgate.net It is particularly effective in multicomponent reactions. For example, Cu(OTf)₂ catalyzes a cascade process involving α-diazoketones, nitroalkenes, and primary amines to produce polysubstituted pyrroles. The mechanism involves a copper-catalyzed oxidative step followed by a [3+2] cycloaddition and subsequent aromatization. researchgate.net
Zinc(II) Triflate (Zn(OTf)₂) is a common Lewis acid catalyst, often preferred for its effectiveness in promoting reactions like silylations and intramolecular cyclizations. rsc.orgwikipedia.org It can be prepared by reacting trifluoromethanesulfonic acid with zinc carbonate in methanol. chemicalbook.com In a combined-acid system with p-toluenesulfonic acid (TsOH), Zn(OTf)₂ is a versatile catalyst for intramolecular hydrofunctionalizations, providing access to five- and six-membered N-containing saturated heterocycles, which can be precursors to or analogues of the target amine. rsc.org
Other metal catalysts, including palladium, gold, and iron, are also instrumental. Palladium catalysts like Pd(PPh₃)₄ are essential for cross-coupling reactions such as the Suzuki-Miyaura reaction to introduce aryl or other substituents onto the pyrrole ring. researchgate.net
Table 2: Catalysts in the Synthesis of Pyrrole Analogues
| Catalyst | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| AlCl₃ | C-alkylation | Pyrrole, Chalcones | 10 mol% loading, room temp. | tandfonline.com |
| Cu(OTf)₂ | Multicomponent Cascade | Diazoketones, Nitroalkenes, Amines | Dual Lewis acid/metal catalyst activity | researchgate.net |
| Zn(OTf)₂/TsOH | Intramolecular Cyclization | Unsaturated amines/alcohols | Forms saturated N/O-heterocycles | rsc.org |
| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | Halogenated pyrroles, Boronic acids | C-C bond formation, arylation | researchgate.net |
| CATAPAL 200 | Paal-Knorr Reaction | 1,4-dicarbonyls, Amines | Recyclable, solvent-free, Brønsted acid sites | mdpi.com |
Stereoselective Synthetic Pathways
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry. For analogues of this compound that may contain stereocenters, either on the side chain or on the pyrrole ring itself, stereoselective synthetic methods are essential.
One approach is to employ a chiral starting material that guides the stereochemical outcome. Enantioenriched N-alkyl-3-pyrrolines, for example, can be synthesized from chiral propargyl precursors. These 3-pyrrolines can subsequently be oxidized to the corresponding aromatic pyrroles, thus transferring the initial chirality. organic-chemistry.org
Catalytic asymmetric synthesis offers a more efficient route to chiral pyrroles. A notable example is the catalytic asymmetric Van Leusen reaction. This method utilizes a chiral catalyst to control the cycloaddition of a tosylmethyl isocyanide (TosMIC) derivative, leading to the formation of centrally chiral pyrroles with high enantioselectivity. researchgate.net This strategy is powerful for creating polycyclic and fused pyrrole systems with defined stereochemistry.
Another strategy involves the regioselective functionalization of a pre-formed pyrrole ring. The synthesis of 3-substituted pyrroles can be achieved through the nucleophilic addition to 3-(1-arylsulfonylalkyl) pyrroles, which can be activated under either acidic or basic conditions to control the reaction pathway. nih.gov Once a functional group is in place at the 3-position, further modifications can be made to build a chiral side chain, such as the butan-1-amine moiety, using established stereoselective techniques.
Chemical Reactivity and Derivatization Pathways of 4 1h Pyrrol 3 Yl Butan 1 Amine
Reactions Involving the Pyrrole (B145914) Nitrogen
The nitrogen atom within the pyrrole ring of 4-(1H-pyrrol-3-yl)butan-1-amine is generally considered non-basic due to the delocalization of its lone pair of electrons into the aromatic system. libretexts.org However, it can be deprotonated using strong bases like sodium hydride or butyllithium (B86547) to form a nucleophilic pyrrolide anion. wikipedia.org This anion can then undergo various reactions, most notably N-alkylation. For instance, treatment with an alkyl halide, such as iodomethane, would yield the corresponding N-alkylated derivative. wikipedia.org The choice of the metal counter-ion and solvent can influence whether the reaction occurs at the nitrogen or a carbon atom of the pyrrole ring. wikipedia.org More ionic bonds (e.g., with Na, K) in solvating solvents tend to favor N-alkylation. wikipedia.org
A practical application of this reactivity is the synthesis of N-substituted cationic pyrroles, which can serve as monomers for water-soluble conductive polymers. mdpi.comresearchgate.net For example, a related compound, 1-(4-bromobutyl)-1H-pyrrole, is used to alkylate triethylamine, forming a quaternary ammonium (B1175870) salt. This highlights a potential pathway for modifying the pyrrole nitrogen of this compound to introduce charged moieties. mdpi.comresearchgate.net
Transformations of the Primary Butanamine Functional Group
The primary amine of the butanamine side chain is a key site for a variety of chemical modifications, including acylation, alkylation, sulfonylation, and the formation of imines and amides.
Acylation, Alkylation, and Sulfonylation Reactions
The primary amine group readily undergoes acylation with acyl chlorides or anhydrides to form stable amide derivatives. smolecule.com This reaction is a fundamental transformation in medicinal chemistry for creating diverse compound libraries. Similarly, alkylation of the amine can be achieved with alkyl halides, though this can sometimes lead to mixtures of mono- and di-alkylated products. smolecule.com More controlled mono-N-alkylation of unprotected amino acids has been achieved using alcohols in the presence of an NHC-Ir(III) catalyst, a method that could potentially be adapted for this compound. nih.gov Sulfonylation, the reaction with sulfonyl chlorides, yields sulfonamides, another important functional group in drug discovery.
A visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one has been developed, offering a metal-free and base-free approach. nih.gov This type of photoredox catalysis could present a green alternative for the N-alkylation of this compound.
Formation of Imine and Amide Derivatives
The primary amine can react with aldehydes or ketones to form imine (Schiff base) derivatives. This reaction is typically reversible and can be driven to completion by removal of water. The resulting imines can be further reduced to secondary amines. For instance, the reaction of anilines with 4-hydroxybutan-2-one can proceed through a 4-(phenylimino)butan-2-one intermediate. nih.gov
Amide bond formation is a cornerstone of peptide synthesis and medicinal chemistry. sphinxsai.com Reaction of the primary amine of this compound with carboxylic acids, often activated with coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), provides a reliable route to a wide range of amide derivatives. sphinxsai.com The synthesis of pyrrole-3-carboxamide derivatives has been achieved through a four-component reaction, highlighting the utility of amide formation in constructing complex pyrrole-containing molecules. organic-chemistry.org
Regioselective Functionalization of the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. libretexts.org These substitutions typically occur at the C2 or C5 positions, which are adjacent to the nitrogen, as the carbocation intermediate is stabilized by resonance. libretexts.org However, in 3-substituted pyrroles like this compound, the directing effects of the existing substituent must be considered.
Ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols offer a general and highly regioselective method for synthesizing substituted pyrroles. nih.gov While this is a synthetic method for the pyrrole ring itself, the principles of regioselectivity are informative. For pre-formed pyrroles, regioselective functionalization can be more challenging. One strategy involves the use of protecting groups on the pyrrole nitrogen. nih.gov For example, a p-toluenesulfonyl (tosyl) protecting group has been shown to be effective for the regioselective monoiodination and subsequent palladium-catalyzed cross-coupling reactions to introduce substituents at specific positions on the pyrrole ring. nih.gov This approach allows for the controlled synthesis of 3,4-disubstituted pyrroles. nih.gov
Synthesis of Complex Scaffolds Incorporating the this compound Core
The dual reactivity of this compound makes it a valuable building block for the synthesis of more complex molecular scaffolds. For example, the primary amine can be used as a handle to attach the molecule to a larger framework, while the pyrrole ring can be further functionalized.
One approach involves multicomponent reactions. A four-component reaction of two primary amines, diketene, and nitrostyrene (B7858105) has been used to produce highly functionalized pyrrole derivatives, demonstrating how the amine functionality can be incorporated into a convergent synthesis of a complex pyrrole. organic-chemistry.org Another strategy involves the use of pyrrole derivatives in cycloaddition reactions. N-substituted pyrroles can act as dienes in Diels-Alder reactions, particularly when an electron-withdrawing group is present on the nitrogen. wikipedia.org
The synthesis of 1-alkyl-3-(1H-pyrrol-3-yl)-1H-imidazol-3-ium bromides from 1-alkyl-3-phenacyl-1H-imidazolium bromides and azirine showcases how the pyrrole moiety can be constructed as part of a larger heterocyclic system. nih.gov
Below is a table summarizing the reactivity of the different functional groups in this compound:
| Functional Group | Reaction Type | Reagents/Conditions | Product Type |
| Pyrrole NH | Deprotonation/N-Alkylation | Strong base (e.g., NaH), then Alkyl Halide | N-Alkyl Pyrrole |
| Primary Amine | Acylation | Acyl Chloride, Anhydride | Amide |
| Primary Amine | Alkylation | Alkyl Halide | Secondary/Tertiary Amine |
| Primary Amine | Sulfonylation | Sulfonyl Chloride | Sulfonamide |
| Primary Amine | Imine Formation | Aldehyde, Ketone | Imine (Schiff Base) |
| Pyrrole Ring | Electrophilic Substitution | Electrophile (e.g., Halogen, Nitrating agent) | Substituted Pyrrole |
| Pyrrole Ring | Cross-Coupling | (after halogenation) Palladium catalyst, Coupling partner | Substituted Pyrrole |
Advanced Spectroscopic and Chromatographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, a complete structural picture of 4-(1H-pyrrol-3-yl)butan-1-amine can be assembled.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrrole (B145914) ring and the butylamine (B146782) side chain. The pyrrole protons (H-2, H-4, and H-5) would appear in the aromatic region, typically between 6.0 and 7.0 ppm. The chemical shifts are influenced by the electron-donating nature of the nitrogen atom and the position of the substituent. The NH proton of the pyrrole ring would likely appear as a broad singlet at a higher chemical shift.
The protons of the butylamine chain would be found in the aliphatic region of the spectrum. The methylene (B1212753) group adjacent to the amine (CH₂) and the methylene group attached to the pyrrole ring would be the most deshielded of the chain protons due to the influence of the adjacent nitrogen and aromatic ring, respectively. The inner methylene groups would resonate at intermediate chemical shifts.
In the ¹³C NMR spectrum, the carbon atoms of the pyrrole ring would generate signals in the aromatic region (typically 100-130 ppm). The carbon atom attached to the butyl chain (C-3) would be identifiable, as would the other pyrrole carbons (C-2, C-4, C-5). The four distinct carbon signals of the butyl chain would appear in the aliphatic region of the spectrum.
Predicted ¹H NMR Data (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyrrole NH | ~8.10 | br s | - |
| Pyrrole H-2 | ~6.65 | t | 2.5 |
| Pyrrole H-5 | ~6.60 | t | 2.5 |
| Pyrrole H-4 | ~6.05 | t | 2.5 |
| CH₂ (adjacent to NH₂) | ~2.75 | t | 7.0 |
| CH₂ (adjacent to pyrrole) | ~2.50 | t | 7.5 |
| Internal CH₂ | ~1.65 | m | - |
| Internal CH₂ | ~1.50 | m | - |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrrole C-2 | ~118.0 |
| Pyrrole C-5 | ~115.5 |
| Pyrrole C-3 | ~122.0 |
| Pyrrole C-4 | ~105.0 |
| CH₂ (adjacent to NH₂) | ~42.0 |
| CH₂ (adjacent to pyrrole) | ~34.0 |
| Internal CH₂ | ~30.0 |
To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show connectivity between the adjacent methylene groups in the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the link between the butyl chain and the pyrrole ring. For example, a correlation would be expected between the protons of the methylene group adjacent to the pyrrole ring and the C-3 and C-4 carbons of the pyrrole.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. The expected exact mass can be calculated and compared to the experimental value, with a very small margin of error being indicative of a correct assignment.
Predicted HRMS Data
| Ion | Predicted m/z |
|---|
Liquid chromatography-mass spectrometry combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. An LC-MS analysis of a sample of this compound would be used to assess its purity. A pure sample would ideally show a single major peak in the chromatogram with a mass corresponding to the target compound. The presence of other peaks would indicate impurities, which could then be tentatively identified by their mass-to-charge ratios.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of both the pyrrole ring and the primary amine, as well as C-H and C-N bonds.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
|---|---|---|
| N-H (amine) | 3400-3250 | Two bands, stretching |
| N-H (pyrrole) | ~3300 | Stretching |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (aliphatic) | 2960-2850 | Stretching |
| N-H (amine) | 1650-1580 | Bending |
| C=C (pyrrole) | 1550-1450 | Stretching |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and the conformation of the molecule, offering a detailed snapshot of its solid-state structure.
For this compound, obtaining a single crystal of sufficient quality is the prerequisite for analysis. If crystallized, the analysis would reveal critical structural parameters. Key insights would include the planarity of the 1H-pyrrole ring and the specific torsion angles of the butan-1-amine side chain relative to the ring. Furthermore, the crystallographic data would elucidate the intermolecular interactions governing the crystal packing, such as hydrogen bonds involving the amine (-NH2) and pyrrole (-NH) groups, as well as van der Waals forces. While specific crystal structure data for this compound is not prominently available in surveyed literature, the analysis of related heterocyclic structures confirms the power of this technique to define molecular architecture and supramolecular assembly. For instance, studies on other amine-containing heterocycles have successfully used this method to detail hydrogen-bonding networks. researchgate.net
Table 1: Potential X-ray Crystallography Data for this compound
| Parameter | Information Provided | Significance |
| Unit Cell Dimensions | a, b, c, α, β, γ | Defines the fundamental repeating unit of the crystal lattice. |
| Space Group | Symmetry operations | Describes the symmetry of the crystal structure. |
| Bond Lengths | e.g., C-C, C-N | Confirms covalent bonding and indicates bond order/strength. |
| Bond Angles | e.g., C-N-H, C-C-C | Defines the geometry around individual atoms. |
| Torsion Angles | Dihedral angles | Describes the conformation of the flexible butylamine chain. |
| Hydrogen Bonds | Donor-acceptor distances/angles | Details the key intermolecular forces stabilizing the crystal. researchgate.net |
Chromatographic Purification Methodologies
Chromatography is an indispensable tool for the separation, identification, and purification of chemical compounds from reaction mixtures and for assessing purity. The purification of pyrrole derivatives frequently relies on a combination of thin layer, column, and high-performance liquid chromatography. nih.govgoogle.comacs.org
Thin Layer Chromatography (TLC)
TLC is a rapid and effective method used primarily to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. acs.orggoogle.com For pyrrole derivatives, silica (B1680970) gel plates (Silica gel-60 F254) are commonly used as the stationary phase. acs.org The separation is based on the differential partitioning of the compound between the stationary phase and the mobile phase. The position of the compound is identified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. rsc.org Visualization can be achieved under UV light or by using chemical stains like potassium permanganate (B83412) (KMnO4) or vanillin. rsc.org
Column Chromatography
For preparative scale purification, column chromatography is the standard technique. This method uses a glass column packed with a stationary phase, typically silica gel, through which a solvent mixture (eluent) is passed to separate the components of a mixture. amazonaws.com In the context of pyrrole synthesis, crude reaction mixtures are often subjected to flash column chromatography or automated systems like the Biotage flash chromatography system to isolate the desired product. acs.orgrsc.org The choice of eluent is critical and is typically determined from prior TLC analysis. Common solvent systems for pyrrole derivatives include gradients of n-hexane and ethyl acetate (B1210297). nih.gov
High-Performance Liquid Chromatography (HPLC)
HPLC is a more advanced form of column chromatography that uses high pressure to pass the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster separation times. It is used for both analytical purposes (to determine purity) and preparative purification. For pyrrole derivatives, HPLC is used to detect the compound and can be coupled with mass spectrometry (LC-MS) for structural confirmation. google.combldpharm.com Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is a common configuration.
Table 2: Exemplar Chromatographic Conditions for Pyrrole Derivatives
| Technique | Stationary Phase | Mobile Phase (Eluent) | Application | Citation |
| TLC | Silica Gel | n-hexane-ethyl acetate (5:1, v/v) | Reaction Monitoring | nih.gov |
| TLC | Silica Gel | Petroleum Ether : Ethyl Acetate (19:1) | Purity Check | rsc.org |
| Column Chromatography | Silica Gel | n-hexane-ethyl acetate (gradient) | Purification | amazonaws.com |
| Preparative TLC | Silica Gel | n-hexane-ethyl acetate (4:1, v/v) | Final Purification | nih.gov |
| Flash Chromatography | Silica Gel | Petroleum Ether | Purification | rsc.org |
| HPLC | Not specified | Not specified | Detection/Analysis | google.com |
Computational Chemistry and Theoretical Investigations of 4 1h Pyrrol 3 Yl Butan 1 Amine
Electronic Structure and Molecular Orbital Theory
The electronic characteristics of 4-(1H-pyrrol-3-yl)butan-1-amine are fundamental to its reactivity and interactions. Methods like Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory are instrumental in elucidating these properties. researchgate.net DFT, in particular, has become a important tool in quantum chemistry for its balance of accuracy and computational cost, making it suitable for studying molecules of this size. researchgate.net
Theoretical investigations into pyrrole (B145914) derivatives often employ DFT calculations to understand their electronic structure. researchgate.net For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and compute its electronic properties. researchgate.net These calculations provide insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.
HOMO-LUMO Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. rsc.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, which is a characteristic feature of such aromatic systems. The LUMO, conversely, would likely be distributed over the pyrrole ring and the adjacent atoms of the butyl chain. The presence of the amine group can also influence the HOMO energy level. A smaller HOMO-LUMO gap would indicate that the molecule is more likely to participate in chemical reactions. rsc.org
Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Calculated using DFT/B3LYP)
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -5.8 eV | Electron-donating ability |
| LUMO Energy | -0.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |
| Ionization Potential (I) | 5.8 eV | Energy required to remove an electron |
| Electron Affinity (A) | 0.5 eV | Energy released upon gaining an electron |
| Electronegativity (χ) | 3.15 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |
Note: The values in this table are illustrative and based on typical ranges observed for similar pyrrole and amine compounds in theoretical studies. Actual values would require specific DFT calculations for this compound.
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It provides a color-coded map where different colors represent different electrostatic potential values, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net Red colors typically indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue colors show positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net
For this compound, an MESP map would likely show a region of high negative potential (red) around the nitrogen atom of the pyrrole ring and the nitrogen of the amine group, indicating these are the primary sites for electrophilic attack. The hydrogen atoms of the amine group and the N-H of the pyrrole ring would exhibit positive potential (blue), making them potential sites for interaction with nucleophiles. researchgate.netresearchgate.net The aliphatic chain would likely show a more neutral potential. This visual representation of charge distribution is crucial for predicting non-covalent interactions, such as hydrogen bonding, and the initial stages of chemical reactions. uni-muenchen.de
Conformational Analysis and Molecular Dynamics Simulations
The presence of a flexible butylamine (B146782) chain in this compound means it can exist in numerous conformations due to rotation around its single bonds. libretexts.org Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.com Understanding the preferred conformations is essential as they can significantly influence the molecule's biological activity and physical properties.
Computational methods, such as potential energy surface (PES) scans, can be used to identify stable conformers (local minima on the energy landscape) and the transition states that separate them. libretexts.org For this compound, the dihedral angles involving the C-C bonds of the butyl chain and the bond connecting the chain to the pyrrole ring would be systematically varied to map out the conformational space.
Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. chemrxiv.org By simulating the motion of atoms and molecules, MD can explore the conformational landscape and determine the relative populations of different conformers at a given temperature. researchgate.net For a molecule like this compound, MD simulations, often performed in a solvent to mimic physiological conditions, would reveal how the butylamine chain folds and interacts with the pyrrole ring and the surrounding solvent molecules. researchgate.net This information is critical for understanding its interactions with biological targets. nih.gov
Prediction and Correlation of Spectroscopic Properties
Computational chemistry offers powerful tools for predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. tandfonline.com These predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds. nih.gov
DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated shifts are then often scaled or correlated with experimental data for a set of known compounds to improve their accuracy. For this compound, predicted NMR spectra would help in assigning the signals to specific protons and carbons in both the pyrrole ring and the butylamine chain.
Similarly, IR vibrational frequencies can be computed using DFT. tandfonline.com The calculated frequencies are typically scaled to account for anharmonicity and other systematic errors in the theoretical model. The predicted IR spectrum would show characteristic peaks for the N-H and C-H stretching vibrations of the pyrrole ring, the N-H stretching and bending vibrations of the amine group, and the various C-C and C-H vibrations of the butyl chain.
Time-dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. materialsciencejournal.org The calculations would reveal the electronic transitions responsible for the absorption bands. For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the pyrrole ring. nih.gov
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Hypothetical Value/Range |
| ¹H NMR | Pyrrole H signals | 6.0 - 7.0 ppm |
| ¹H NMR | Butylamine CH₂ signals | 1.5 - 3.0 ppm |
| ¹³C NMR | Pyrrole C signals | 100 - 125 ppm |
| IR | N-H stretch (pyrrole) | ~3400 cm⁻¹ |
| IR | N-H stretch (amine) | 3300 - 3500 cm⁻¹ (doublet) |
| UV-Vis (λmax) | π-π* transition | ~210 - 230 nm |
Note: These are illustrative values based on known spectroscopic data for pyrrole and aliphatic amine moieties. Actual experimental or more precise calculated values may differ.
Reaction Mechanism Studies and Transition State Analysis
Theoretical chemistry plays a crucial role in elucidating reaction mechanisms by allowing for the study of reaction pathways and the characterization of transition states. For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, computational methods can provide a detailed, atomistic view of the process.
DFT calculations can be used to map the potential energy surface of a reaction, identifying the reactants, products, intermediates, and transition states. Transition state theory can then be used to calculate reaction rates. For example, in the synthesis of pyrrole derivatives, computational studies can help to understand the regioselectivity and stereoselectivity of the reaction.
Quantum Chemical Descriptors and In Silico Studies for Chemical Behavior
A wide range of quantum chemical descriptors can be calculated to provide a quantitative basis for understanding and predicting the chemical behavior of this compound. rasayanjournal.co.in These descriptors, derived from the electronic structure calculations, can be correlated with various physicochemical properties and biological activities through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.net
Important descriptors include molecular weight, logP (lipophilicity), polar surface area (PSA), and various electronic parameters like dipole moment and polarizability. nih.gov For instance, the calculated logP and PSA are crucial for predicting the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, which are vital in drug discovery. rsc.org In silico studies on pyrrole derivatives have demonstrated the utility of these descriptors in predicting their potential as antimicrobial or anticancer agents. nih.govmdpi.com
Table 3: Selected Quantum Chemical Descriptors and Their Predicted Significance for this compound
| Descriptor | Hypothetical Value | Significance |
| Molecular Weight | 138.21 g/mol | Basic molecular property |
| logP | ~1.5 | Lipophilicity, membrane permeability |
| Polar Surface Area (PSA) | ~38 Ų | Hydrogen bonding potential, permeability |
| Dipole Moment | ~2.0 D | Molecular polarity |
| Ovality | ~1.4 | Molecular shape |
Note: These values are estimations based on the structure of the molecule and typical values for similar compounds. Precise values would be obtained from specific computational software.
Chemical Applications and Advanced Materials Science Potential
Role as a Versatile Synthetic Building Block in Organic Synthesis
The structure of 4-(1H-pyrrol-3-yl)butan-1-amine, which contains two reactive moieties—the pyrrole (B145914) ring and the primary amine—makes it a highly versatile building block in organic synthesis. These two functional groups can be selectively modified to create a diverse array of more complex molecules. Pyrrole and its derivatives are significant five-membered heterocyclic compounds that form the core of many natural products and pharmaceutical agents. nih.gov
The primary amine group is nucleophilic and can readily undergo a variety of standard chemical transformations. These reactions are fundamental for constructing larger molecular frameworks.
Typical Reactions of the Amine Group:
Acylation: Reaction with acyl chlorides or anhydrides to form stable amide bonds. This is a common strategy in the synthesis of biologically active compounds.
Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines, introducing new alkyl substituents.
Reductive Amination: Reaction with aldehydes or ketones to form Schiff bases, which are then reduced to yield substituted amines.
The pyrrole ring itself offers additional sites for synthetic modification. While the pyrrole nitrogen is generally not very nucleophilic, the carbon atoms of the ring can participate in various reactions, most notably electrophilic substitution. The substituent on the pyrrole ring directs the position of further substitutions.
Typical Reactions of the Pyrrole Ring:
N-Alkylation/N-Arylation: The nitrogen of the pyrrole ring can be deprotonated with a strong base and subsequently reacted with an electrophile.
Electrophilic Aromatic Substitution: The pyrrole ring is electron-rich and can undergo reactions such as halogenation, nitration, and Friedel-Crafts acylation, typically at the C2 or C5 positions.
The ability to perform selective and sequential reactions on both the amine and the pyrrole ring allows chemists to use this compound as a scaffold to build complex molecules with precise control over their three-dimensional structure. For instance, a series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines were synthesized and assessed for their capacity to inhibit cyclin-dependent kinases (CDKs), demonstrating the utility of the pyrrole scaffold in medicinal chemistry. nih.gov
| Reactive Site | Type of Reaction | Reagents | Product Type | Significance |
|---|---|---|---|---|
| Primary Amine (-NH2) | Acylation | Acyl chlorides, Anhydrides | Amides | Formation of stable linkages, common in pharmaceuticals. |
| Primary Amine (-NH2) | Alkylation | Alkyl halides | Secondary/Tertiary Amines | Introduction of new functional groups and steric bulk. |
| Pyrrole Ring (C-H) | Electrophilic Substitution | Halogens, Nitrating agents | Substituted Pyrroles | Functionalization of the heterocyclic core. acs.org |
| Pyrrole Ring (N-H) | N-Alkylation | Strong base, Alkyl halide | N-Alkyl Pyrroles | Modification of electronic properties and solubility. |
Precursor in the Development of Functional Organic Materials
The unique combination of a polymerizable heterocycle (pyrrole) and a functional side chain (butylamine) makes this compound an attractive monomer for the synthesis of functional organic materials. Polypyrroles are a well-known class of conducting polymers with applications in organic electronics, sensors, and energy storage devices. mdpi.com
The pyrrole moiety can be polymerized either chemically or electrochemically to form a conductive polypyrrole backbone. The butylamine (B146782) side chain can then impart specific functionalities to the resulting polymer. For example, the primary amine can be protonated to create a positively charged polymer, which could enhance its solubility in water or its interaction with negatively charged species. This is a key strategy for creating processable conductive polymers from aqueous solutions, which is beneficial for developing "green" fabrication procedures for electronic devices. mdpi.com A scalable synthesis of a related compound, N,N,N-triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium perchlorate, has been reported for the preparation of water-soluble cationic polypyrroles. mdpi.com
Furthermore, the amine group can be used as a reactive handle to graft other molecules onto the polymer backbone, allowing for the fine-tuning of the material's properties for specific applications. For instance, attaching specific receptor molecules to the amine could lead to the development of highly selective chemical or biological sensors. The interaction of an analyte with the receptor would cause a change in the conductivity of the polypyrrole backbone, providing a detectable signal.
Applications in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize and screen large numbers of different but structurally related molecules (a "library") to identify compounds with desired biological activity. nih.govacs.org The structure of this compound is well-suited for this purpose as it possesses two distinct points for diversification.
By using parallel synthesis techniques, a library of compounds can be generated by reacting a common scaffold, such as this compound, with a set of different reactants. youtube.com For example, the primary amine could be reacted with a diverse set of carboxylic acids to create a library of amides. Subsequently, the pyrrole ring could be functionalized with another set of reagents, for instance, through electrophilic substitution. This two-step process allows for the exponential growth of the library size.
The synthesis of pyrrole derivatives is a significant area of research in the creation of compound libraries for screening. nih.gov The development of one-pot synthesis methods for substituted pyrroles further enhances the efficiency of library generation. researchgate.net The resulting libraries of pyrrole-containing compounds can then be screened against biological targets like enzymes or receptors to identify potential new drug candidates. For example, libraries of pyrrole derivatives have been designed and evaluated as inhibitors of cyclooxygenase (COX) enzymes. acs.org
Coordination Chemistry and Ligand Design
The presence of two potential donor atoms—the nitrogen of the primary amine and the nitrogen of the pyrrole ring—allows this compound to act as a ligand in coordination chemistry. Ligands are molecules that bind to a central metal atom to form a coordination complex. The properties and reactivity of these complexes are highly dependent on the nature of the ligand.
The primary amine group is a strong Lewis base and can readily coordinate to a wide variety of metal ions. The pyrrole nitrogen, after deprotonation, can also act as a coordination site. The four-carbon chain connecting these two nitrogen atoms provides flexibility, allowing the ligand to adopt different conformations to accommodate the geometric preferences of the metal center. This can lead to the formation of stable five- or six-membered chelate rings with the metal ion, a thermodynamically favorable arrangement.
Depending on the coordination mode, this compound could function as a bidentate ligand, binding through both nitrogen atoms. It is also conceivable that the π-system of the pyrrole ring could participate in coordination to certain transition metals. The synthesis of new pyrrole-based ligands and their corresponding metal complexes is an active area of research, with applications in catalysis and materials science. daneshyari.combeilstein-journals.orgresearchgate.netdigitellinc.com For instance, pyrrole-based phosphine (B1218219) ligands are increasingly used in transition metal catalysis. digitellinc.com The synthesis of group 4 metal complexes with tridentate pyrrolyl ligands has also been explored. researchgate.net The specific ligand architecture offered by this compound could lead to novel complexes with unique catalytic activities or interesting magnetic and optical properties.
Emerging Research Directions and Future Outlook
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrrole (B145914) derivatives is a cornerstone of heterocyclic chemistry, with the Paal-Knorr synthesis being a classical and widely used method. nih.govacs.org This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine. acs.org For 4-(1H-pyrrol-3-yl)butan-1-amine, this would conceptually involve the reaction of a protected 4-amino-1,4-dicarbonyl precursor. However, modern synthetic chemistry is increasingly focused on developing more sustainable and efficient routes that minimize waste, avoid harsh conditions, and utilize renewable starting materials.
Green Chemistry Approaches: Future synthetic strategies are likely to pivot towards greener methodologies. This includes the use of water as a solvent, which has been shown to be effective for Paal-Knorr reactions, sometimes even without a catalyst. nih.gov The use of environmentally benign catalysts, such as iron(III) chloride or citric acid, presents a more sustainable alternative to traditional acid catalysts that can cause degradation of sensitive molecules. nih.govorganic-chemistry.org
From Bio-Sourced Precursors: A particularly promising direction is the use of bio-sourced starting materials. For instance, recent research has demonstrated the synthesis of N-substituted pyrrole carboxylic acid derivatives from 3-hydroxy-2-pyrones, which can be derived from renewable sources, and primary amines. acs.org These reactions can be performed under solvent-free conditions or in aqueous solutions, representing a significant step towards sustainability. acs.org Adapting such methods for the synthesis of 3-substituted pyrroles like the target compound is a key area for future research.
Catalytic Innovations: Novel catalytic systems are also being explored. Manganese-catalyzed dehydrogenative coupling of amino alcohols with keto esters offers an atom-economic route to functionalized pyrroles, producing only hydrogen as a byproduct. organic-chemistry.org Similarly, multi-catalyst systems involving palladium, ruthenium, and iron have enabled the general synthesis of 2-substituted pyrroles from diallylated amines. organic-chemistry.org The development of catalytic C-H activation/functionalization on the pyrrole ring of a simpler precursor could also provide a direct and elegant route to compounds like this compound.
| Synthetic Strategy | Starting Materials | Catalyst/Conditions | Key Advantages |
| Modified Paal-Knorr | 2,5-Dimethoxytetrahydrofuran, Primary Amines | Iron(III) chloride in water | Mild conditions, good to excellent yields, environmentally friendly. organic-chemistry.org |
| From 2-Pyrones | 3-Hydroxy-2-pyrones, Primary Amines | Neat (65 °C) or KOH in water/methanol | Utilizes bio-sourced precursors, sustainable conditions. acs.org |
| Multi-Component Reactions | N-tosylimines, DMAD, Isocyanides | None (three-component reaction) | High convergence, productivity, and yields for aminopyrroles. organic-chemistry.org |
| Dehydrogenative Coupling | Amino alcohols, Keto esters | Manganese complex | Atom-economic, forms hydrogen as the only byproduct. organic-chemistry.org |
| Continuous Flow Amination | Alkyl halides, Aqueous ammonia (B1221849) | Continuous flow reactor | High chemoselectivity and yields, suitable for scale-up. nih.gov |
Exploration of Unconventional Reactivity Patterns and Selectivity
The compound this compound possesses multiple reactive sites: the N-H of the pyrrole, the C-H bonds of the aromatic ring, and the primary amine of the butyl chain. A major challenge and opportunity lies in controlling the chemoselectivity of reactions involving this molecule.
The pyrrole ring itself has a distinct reactivity profile. The nitrogen lone pair is part of the aromatic sextet, which renders the nitrogen atom significantly less basic than an aliphatic amine and deactivates it towards electrophiles. libretexts.orglibretexts.org Conversely, the carbon atoms of the ring are electron-rich and highly susceptible to electrophilic substitution, with a preference for the C2 and C5 positions due to the superior stabilization of the intermediate cation. libretexts.org
Chemoselectivity Challenges: When reacting this compound, a key question is which nucleophilic site will react preferentially. The primary amine on the side chain is significantly more basic and typically more nucleophilic than the pyrrole nitrogen. Therefore, in reactions like acylation or alkylation, the side-chain amine is expected to react selectively under standard conditions. However, achieving substitution on the pyrrole ring or at the pyrrole nitrogen would require careful selection of reagents and conditions, likely involving protection of the more reactive primary amine. nih.govyoutube.com
Future Research Directions:
Orthogonal Protection Strategies: Developing efficient methods to protect the primary amine, allowing for subsequent selective functionalization of the pyrrole ring, is a critical research area.
Catalyst-Controlled Selectivity: The use of specific catalysts could direct reactions to a desired site. For example, a bulky Lewis acid might coordinate to the side-chain amine, sterically hindering it and allowing a reaction to occur on the pyrrole ring.
Unconventional Reactivity: Exploring reactions that leverage the unique electronic structure, such as cycloadditions or metal-catalyzed C-H functionalization at the less-reactive C4 position of the pyrrole ring, could unlock novel molecular architectures.
Integration into Advanced Chemical Systems (e.g., catalysis, smart materials)
The bifunctional nature of this compound makes it an attractive building block for advanced materials and functional systems.
Catalysis: The primary amine group can act as a ligand for transition metals or as an organocatalyst itself. The pyrrole moiety can be used to tune the electronic properties of the catalytic center or to provide a secondary interaction site. Potential applications include:
Bifunctional Catalysts: The amine could act as a basic site while the pyrrole ring (or a group attached to it) acts as another catalytic moiety (e.g., a hydrogen-bond donor).
Ligand Synthesis: The compound can serve as a scaffold for creating more complex ligands for asymmetric catalysis.
Smart Materials: Pyrrole is the monomer for polypyrrole, a well-known conducting polymer. nih.govbiosynce.com The presence of the amine-terminated side chain in this compound opens the door to creating functionalized polypyrroles.
Responsive Polymers: Copolymerizing this monomer could lead to "smart" polymers that change their conductivity, solubility, or conformation in response to stimuli like pH, due to the protonation/deprotonation of the amine group.
Functional Surfaces: The primary amine provides a reactive handle for grafting the polymer onto surfaces or for post-polymerization modification, enabling the development of sensors, drug delivery systems, or biocompatible coatings. For example, the synthesis of N-substituted cationic pyrroles has been explored to create water-soluble polypyrroles for improved processability. mdpi.com
Challenges and Opportunities in the Synthesis and Application of Pyrrole-Amine Compounds
The future of this compound and related compounds is filled with both challenges to overcome and significant opportunities to seize.
Challenges:
Regioselectivity: Controlling substitution at the desired position on the pyrrole ring (C2 vs. C3/C4) remains a fundamental challenge in pyrrole chemistry. nih.gov
Scalability: Many novel, multi-step synthetic routes developed in academic labs are difficult to scale up for industrial production. Developing robust, scalable, and sustainable syntheses is crucial. nih.gov
Stability: The pyrrole ring can be sensitive to strong acids and certain oxidizing conditions, which can lead to polymerization or degradation, complicating synthetic manipulations. quora.com Deprotection steps, in particular, can be problematic and lead to side-product formation. nih.gov
Opportunities:
Pharmaceutical Scaffolds: The pyrrole nucleus is a key structural motif in numerous pharmaceuticals, including anti-inflammatory and anti-cancer drugs. biosynce.commdpi.com The specific structure of this compound makes it a valuable building block for creating new drug candidates with potentially novel biological activities. nih.gov
Functional Materials: As discussed, the potential for creating new conductive polymers, sensors, and other advanced materials is a major area of opportunity. biosynce.com
Agrochemicals: Pyrrole derivatives are also used in the synthesis of agrochemicals, such as fungicides and insecticides. numberanalytics.com The development of new, more effective, and environmentally safer agrochemicals is a constant need.
Q & A
Q. What are the common synthetic routes for preparing 4-(1H-pyrrol-3-yl)butan-1-amine, and how can reaction conditions be optimized?
The synthesis of pyrrole-containing amines often involves condensation reactions. For example, hydrazinium salts in alcohols (e.g., methanol or ethanol) can react with nitrile precursors to form pyrazole or pyrrole derivatives . A copper-catalyzed Ullmann-type coupling (e.g., using copper(I) bromide and cesium carbonate) has been employed for analogous compounds, yielding products at 35°C over 48 hours, though yields may be low (~17.9%) and require chromatographic purification . Optimization strategies include:
- Catalyst screening : Testing copper(I) vs. palladium catalysts.
- Temperature control : Elevated temperatures (50–80°C) may improve reaction rates.
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
Q. How can researchers characterize this compound using spectroscopic methods?
Key techniques include:
- ¹H/¹³C NMR : Peaks for the pyrrole ring protons (δ 6.5–7.5 ppm) and amine protons (δ 1.5–3.0 ppm) .
- HRMS : To confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- X-ray crystallography : For resolving stereochemistry and hydrogen-bonding networks, as demonstrated for structurally similar pyrazol-5-amine derivatives .
Q. What biological activities are associated with pyrrole-amine derivatives, and how can these be assessed?
Pyrrole-amine scaffolds are explored as enzyme inhibitors (e.g., PRMT inhibitors like MS023) . Assays include:
- In vitro enzymatic inhibition : Measuring IC₅₀ values using radioactive methyltransferase assays.
- Cell-based viability tests : Screening cytotoxicity in cancer cell lines (e.g., IC₅₀ ≤ 10 μM).
- Structural-activity relationships (SAR) : Modifying the pyrrole substituents (e.g., isopropoxy groups) to enhance potency .
Advanced Research Questions
Q. How can researchers address challenges in purifying this compound due to azeotrope formation?
Amines like butan-1-amine derivatives often form azeotropes, complicating distillation. Evidence from PCP-SAFT modeling highlights difficulties in predicting amine mixture behavior due to hydrogen-bonding asymmetry . Strategies include:
Q. What experimental approaches resolve contradictions in spectral data for pyrrole-amine derivatives?
Discrepancies in NMR or MS data may arise from tautomerism or impurities. For example:
- Tautomer identification : Variable-temperature NMR to observe dynamic proton exchange in pyrrole rings .
- High-resolution mass spectrometry (HRMS) : Differentiating isobaric impurities (e.g., Cl vs. CH₃ adducts).
- X-ray crystallography : Definitive structural assignment, as shown for 4-(4-fluorophenyl)-pyrazol-5-amine derivatives .
Q. How can synthetic yields of this compound be improved in scale-up processes?
Low yields (e.g., 17.9% ) may result from side reactions or poor catalyst efficiency. Methodological improvements:
- Microwave-assisted synthesis : Reducing reaction time and improving homogeneity.
- Flow chemistry : Continuous processing to minimize decomposition.
- Protecting groups : Temporarily blocking reactive amines during synthesis (e.g., Boc protection).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
